![molecular formula C23H18N2O4 B11929296 4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid typically involves the formation of the benzimidazole core followed by the introduction of the dibenzoic acid moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent functionalization steps introduce the dimethyl groups and the dibenzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains .
Wissenschaftliche Forschungsanwendungen
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This can lead to a range of biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid: Similar structure but lacks the dimethyl groups.
4,4’-(1H-benzo[d]imidazole-4,7-diyl)dianiline: Contains aniline groups instead of benzoic acid moieties.
5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the dibenzoic acid moiety.
Uniqueness
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid is unique due to the presence of both the dimethyl groups and the dibenzoic acid moiety, which can enhance its chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C23H18N2O4 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
4-[7-(4-carboxyphenyl)-5,6-dimethyl-3H-benzimidazol-4-yl]benzoic acid |
InChI |
InChI=1S/C23H18N2O4/c1-12-13(2)19(15-5-9-17(10-6-15)23(28)29)21-20(24-11-25-21)18(12)14-3-7-16(8-4-14)22(26)27/h3-11H,1-2H3,(H,24,25)(H,26,27)(H,28,29) |
InChI-Schlüssel |
GMADARAYRJWNFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C3=CC=C(C=C3)C(=O)O)NC=N2)C4=CC=C(C=C4)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine](/img/structure/B11929215.png)
![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)
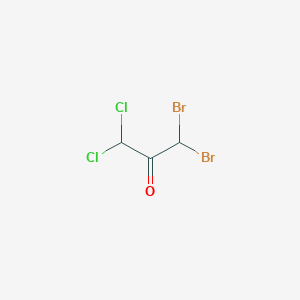

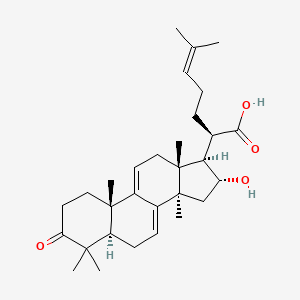
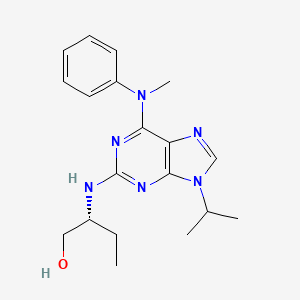
![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)
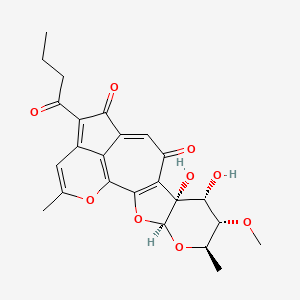
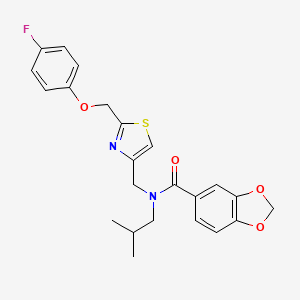
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)
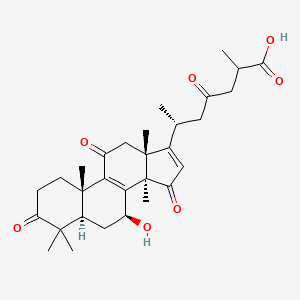
![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)
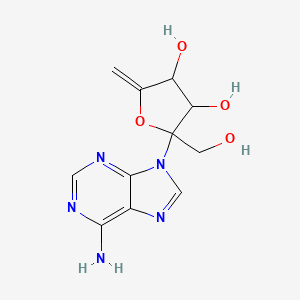
![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)
